molecular formula C14H21N3O3 B2398793 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea CAS No. 2034491-36-4

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea

Cat. No. B2398793
M. Wt: 279.34
InChI Key: PYGRVSMUNSJLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as AZD-9291 and is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is an epidermal growth factor receptor (EGFR) inhibitor that is used to target the T790M mutation, which is a common cause of resistance to EGFR inhibitors.

Scientific Research Applications

Neuroprotective Properties

A study focused on the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine, evaluating their effects on haloperidol-induced catalepsy and oxidative stress in mice. These compounds, particularly those with methoxy groups, showed significant antiparkinsonian activity, suggesting neuroprotective properties that could be relevant to the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Drug Analysis and Pharmacokinetics

Another research paper described the synthesis of a deuterium-labeled version of AR-A014418, a compound with a structure partially resembling the chemical . This labeled compound is used as an internal standard for LC–MS analysis in drug absorption, distribution, and pharmacokinetics studies, highlighting its application in improving the precision of drug monitoring (Liang et al., 2020).

Cancer Research Applications

Compounds with urea or thiourea functionalities have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These studies offer insights into the potential application of similar compounds in cancer research, including the development of new therapeutic agents (Perković et al., 2016).

Inhibition of Protein Kinases

Research into pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) identified potent inhibitors that affect cell signaling pathways. Such compounds may have implications in the study and treatment of diseases where ROCK activity is a factor (Pireddu et al., 2012).

properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-19-8-7-15-14(18)16-11-3-5-12(6-4-11)17-9-13(10-17)20-2/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGRVSMUNSJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea

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